2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and multiple tert-butyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the cyano and phenyl groups. The tert-butyl groups are then added through alkylation reactions. The final step involves the formation of the acetamide linkage through a reaction with 2,4,6-trichlorophenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: An antioxidant used in various industrial applications.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: A chemoselective reagent used in organic synthesis.
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate: An intermediate in the synthesis of pharmaceutical compounds.
Uniqueness
2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H20Cl3N3OS |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C24H20Cl3N3OS/c1-24(2,3)20-11-16(14-7-5-4-6-8-14)17(12-28)23(29-20)32-13-21(31)30-22-18(26)9-15(25)10-19(22)27/h4-11H,13H2,1-3H3,(H,30,31) |
InChI Key |
KMMSHHAHJWMUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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